REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:5]P(=O)(OCC)OCC)#[N:4].[F:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[C:29]3[C:24](=[CH:25][C:26]4[C:33](=O)[CH2:32][CH2:31][CH2:30][C:27]=4[CH:28]=3)[CH:23]=[N:22]2)=[CH:17][CH:16]=1>COCCOC>[F:14][C:15]1[CH:16]=[CH:17][C:18]([N:21]2[C:29]3[C:24](=[CH:25][C:26]4[C:33](=[CH:5][C:3]#[N:4])[CH2:32][CH2:31][CH2:30][C:27]=4[CH:28]=3)[CH:23]=[N:22]2)=[CH:19][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
53.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
1-(4-fluorophenyl)-7,8-dihydro-1H-benzo[f]indazol-5(6H)-one
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC2=CC3=C(C=C12)CCCC3=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for about 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved with EtOAc (1000 mL) and sat. aq. NH4Cl (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel (330 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
2-(1-(4-fluorophenyl)-7,8-dihydro-1H-benzo[f]indazol-5(6H)-ylidene)acetonitrile
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC2=CC3=C(C=C12)CCCC3=CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |